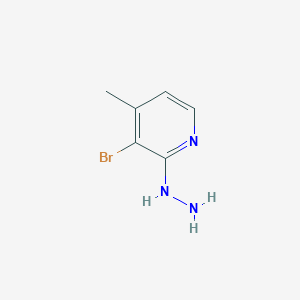

3-Bromo-2-hydrazinyl-4-methylpyridine

Description

3-Bromo-2-hydrazinyl-4-methylpyridine is a pyridine derivative characterized by a bromine atom at the 3-position, a hydrazinyl group at the 2-position, and a methyl substituent at the 4-position. Its structural features, including electron-withdrawing (bromine) and electron-donating (hydrazinyl) groups, make it a versatile intermediate for synthesizing pharmacologically active molecules or coordination complexes .

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(3-bromo-4-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

HCNJNOGZNOKAJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)NN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield 3-Bromo-2-hydrazinyl-4-methylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.

Scientific Research Applications

3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of bromine and methyl groups significantly impacts reactivity and biological activity. For example, 5-bromo-2-hydroxy-4-methylpyridine (similarity 0.91) replaces the hydrazinyl group with a hydroxyl, altering hydrogen-bonding capabilities .

- Electron-Donating vs. Withdrawing Groups: The hydrazinyl group in the target compound enhances nucleophilicity compared to amino (-NH₂) or hydroxy (-OH) groups in analogues, influencing its utility in condensation reactions .

Physicochemical Properties

Data from and provide insights into melting points, molecular weights, and spectral characteristics of related pyridine derivatives:

*Note: Properties for 3-bromo-2-hydrazinyl-4-methylpyridine are inferred from analogues.

- Melting Points : Brominated pyridines with polar substituents (e.g., -OH, -NH₂) exhibit higher melting points (160–287°C) due to hydrogen bonding, suggesting the target compound may follow this trend .

- Spectroscopy: The hydrazinyl group’s N-H stretch (~3300 cm⁻¹ in IR) and downfield aromatic protons in ¹H NMR (δ 8.1 ppm) align with patterns in amino- and hydroxy-substituted analogues .

Biological Activity

3-Bromo-2-hydrazinyl-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.

The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 2-hydrazinyl-4-methylpyridine, which can be achieved through various methods such as electrophilic aromatic substitution. The compound's structure includes a hydrazine functional group, which is known for its reactivity in biological systems.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including 3-Bromo-2-hydrazinyl-4-methylpyridine, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyridine compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of efficacy:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-2-hydrazinyl-4-methylpyridine | Staphylococcus aureus | 4.69 |

| 3-Bromo-2-hydrazinyl-4-methylpyridine | Escherichia coli | 8.33 |

| 3-Bromo-2-hydrazinyl-4-methylpyridine | Candida albicans | 16.69 |

These findings suggest that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

The mechanism by which 3-Bromo-2-hydrazinyl-4-methylpyridine exerts its biological effects is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromine atom enhances the electrophilicity of the compound, facilitating covalent bond formation with nucleophiles such as amino acid residues in target proteins. This interaction can lead to modulation of protein function, potentially inhibiting microbial growth or altering cellular pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that compounds with halogen substitutions exhibited higher antimicrobial activity compared to their non-halogenated counterparts. The presence of bromine in 3-Bromo-2-hydrazinyl-4-methylpyridine was crucial for its enhanced activity against bacterial strains like S. aureus and E. coli .

- In Vivo Studies : Animal model studies assessing the therapeutic potential of 3-Bromo-2-hydrazinyl-4-methylpyridine showed promising results in reducing bacterial load in infected tissues when administered at specific dosages. These studies underline the compound's potential for development into a therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of hydrazine derivatives revealed that modifications to the pyridine ring could significantly affect biological activity. For instance, variations in substituents on the ring influenced both antimicrobial potency and selectivity towards different pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.